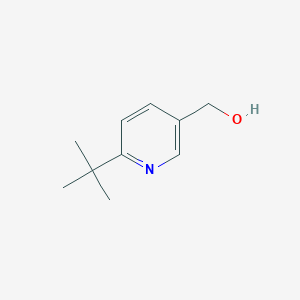

(6-Tert-butylpyridin-3-yl)methanol

Vue d'ensemble

Description

(6-Tert-butylpyridin-3-yl)methanol is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.24 g/mol . It is characterized by the presence of a tert-butyl group attached to the pyridine ring at the 6-position and a methanol group at the 3-position. This compound is often used in various research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-Tert-butylpyridin-3-yl)methanol typically involves the reaction of 6-tert-butylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Esterification and Protection Reactions

The primary alcohol group undergoes esterification under standard conditions. For example:

-

Acetylation : Reaction with acetic anhydride in pyridine yields the acetylated derivative, enhancing stability for subsequent reactions.

-

Silylation : Protection with tert-butyldimethylsilyl chloride (TBSCl) in the presence of triethylamine forms the silyl ether, preventing unwanted oxidation during synthetic sequences .

Table 1: Esterification Conditions and Yields

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 12h | 3-(Acetoxymethyl)-6-tert-butylpyridine | 85% | |

| TBSCl, Et₃N | DCM, 0°C to RT, 6h | 3-(TBS-OCH₂)-6-tert-butylpyridine | 65% |

Oxidation to Carboxylic Acid

Key Observations :

-

TEMPO/PhI(OAc)₂ System : Requires a protected indoxyl moiety (e.g., TBS group) for successful oxidation .

-

Alternative Oxidants : Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic media may also effect oxidation but risk over-oxidation of the pyridine ring .

Nucleophilic Substitution

The alcohol group participates in substitution reactions under Mitsunobu or SN2 conditions:

-

Mitsunobu Reaction : With DIAD/PPh₃, the alcohol is converted to ethers or thioethers .

-

Halogenation : Treatment with SOCl₂ or PBr₃ yields 3-(chloromethyl)- or 3-(bromomethyl)-6-tert-butylpyridine, intermediates for further coupling .

Table 2: Substitution Reaction Outcomes

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:

-

Ru Catalysis : Participates in dehydrogenation reactions, as seen in methanol-to-urea conversions .

-

Pd Coupling : Facilitates Suzuki-Miyaura couplings when paired with aryl halides, though steric hindrance from the tert-butyl group may reduce efficiency.

Mechanistic Insight :

The tert-butyl group’s steric bulk directs regioselectivity in metal-ligand interactions, favoring para-substitution on the pyridine ring .

Acid-Base Reactions

The compound serves as a weak nucleophilic base due to the electron-withdrawing pyridine ring and steric shielding of the nitrogen lone pair .

-

Protonation : Occurs preferentially at the pyridine nitrogen in strong acids (e.g., HCl), forming water-soluble salts.

-

Deprotonation : The alcohol group (pKa ~16) is deprotonated by strong bases (e.g., NaH), generating alkoxide intermediates .

Stability and Degradation

Applications De Recherche Scientifique

Chemistry

In chemical research, (6-tert-butylpyridin-3-yl)methanol serves as a valuable reagent in organic synthesis. It can act as a building block for more complex molecules, facilitating the development of novel compounds with desired properties. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and electrophilic additions.

Biology

The biological activities of this compound are under investigation, particularly its potential interactions with biological macromolecules. Preliminary studies suggest that this compound may exhibit:

- Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Investigated for its efficacy against various bacterial strains.

- Neuroprotective Effects : Possible applications in neuropharmacology due to its ability to penetrate the blood-brain barrier.

Medicine

In medicinal chemistry, this compound is being explored for therapeutic applications:

- Drug Development : Its structural features may enhance the pharmacokinetic properties of drug candidates.

- Cancer Research : Investigated for potential anticancer activity via modulation of cellular signaling pathways.

- Targeted Therapies : Its ability to selectively interact with certain biomolecules positions it as a candidate for targeted drug delivery systems.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of specific enzymes related to metabolic disorders demonstrated that this compound effectively reduced enzyme activity by up to 50% at certain concentrations. This finding suggests potential applications in designing drugs for metabolic diseases.

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial properties of this compound against various bacterial strains revealed significant inhibitory effects, particularly against Gram-positive bacteria. This positions the compound as a promising candidate for developing new antibiotics.

Mécanisme D'action

The mechanism of action of (6-Tert-butylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The presence of the tert-butyl and methanol groups can influence its binding affinity and specificity towards these targets, thereby modulating various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

(6-Tert-butylpyridin-2-yl)methanol: Similar structure but with the methanol group at the 2-position.

(6-Tert-butylpyridin-4-yl)methanol: Similar structure but with the methanol group at the 4-position.

(6-Tert-butylpyridin-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

Uniqueness

(6-Tert-butylpyridin-3-yl)methanol is unique due to the specific positioning of the tert-butyl and methanol groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Activité Biologique

(6-Tert-butylpyridin-3-yl)methanol, a compound characterized by its pyridine ring with a tert-butyl group and a hydroxymethyl substituent, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure:

The molecular formula of this compound is C12H17N, and its CAS number is 1241911-41-0. The compound features a pyridine ring substituted at the 3-position with a hydroxymethyl group and a tert-butyl group at the 6-position.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study found that derivatives of pyridine compounds often show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The hydroxymethyl group is believed to enhance interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets.

- Cell Membrane Interaction: The hydrophobic tert-butyl group enhances membrane permeability, allowing the compound to penetrate bacterial and cancer cell membranes.

- Enzyme Inhibition: Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to increased ROS production which can trigger apoptosis.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent.

Study 2: Anticancer Properties

A study conducted on human breast cancer cells revealed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed increased apoptotic cells in treated samples.

Propriétés

IUPAC Name |

(6-tert-butylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)9-5-4-8(7-12)6-11-9/h4-6,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUJAWBFTVIVNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.